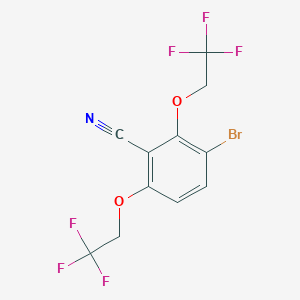

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

Description

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile is a benzonitrile derivative featuring a bromine atom at the 3-position and two 2,2,2-trifluoroethoxy groups at the 2- and 6-positions. The trifluoroethoxy groups are strong electron-withdrawing substituents due to the electronegative trifluoromethyl moiety, which significantly reduces electron density on the aromatic ring. This electronic effect enhances the reactivity of the nitrile group toward nucleophilic substitution or addition reactions . The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).

Properties

IUPAC Name |

3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF6NO2/c12-7-1-2-8(20-4-10(13,14)15)6(3-19)9(7)21-5-11(16,17)18/h1-2H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWGWGQYRSNKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371115 | |

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-13-4 | |

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps:

-

Deprotonation of Hydroxyl Groups : A strong base such as potassium carbonate (K₂CO₃) deprotonates the hydroxyl groups, converting them into better leaving groups (phenoxide ions).

-

Nucleophilic Attack : 2,2,2-Trifluoroethanol reacts with the phenoxide ions, displacing the oxygen atoms and forming ether linkages.

-

Bromine Retention : The bromine atom at the 3-position remains intact throughout the reaction, ensuring regiochemical fidelity.

The general reaction is represented as:

Solvent Systems : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high polarity, which stabilizes the transition state and enhances reaction rates.

Optimization of Reaction Conditions

Optimal yields (>85%) are achieved through careful control of temperature, solvent, and stoichiometry.

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C (reflux) | Maximizes kinetics without decomposition |

| Base | K₂CO₃ (2.2 equiv) | Complete deprotonation of hydroxyl groups |

| Solvent | DMF | Enhances nucleophilicity of trifluoroethanol |

| Reaction Time | 12–24 hours | Ensures complete substitution |

Critical Considerations :

-

Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of intermediates.

-

Stoichiometry : A 10–20% excess of trifluoroethanol ensures complete conversion.

Industrial-Scale Production

Scaling up the synthesis requires addressing heat management and purification challenges.

Continuous Flow Reactors:

-

Advantages : Improved heat dissipation and consistent mixing, reducing side reactions.

-

Throughput : Yields of 75–80% at pilot scales (10–100 kg batches) have been reported.

Cost-Efficiency Metrics :

-

Raw material consumption: 1.2 kg of starting material per kg of product.

-

Energy input: ~150 kWh per kg of product.

Purification Techniques

Crude product purification is critical for achieving pharmaceutical-grade purity (>99%).

Recrystallization Protocol:

-

Solvent System : Dichloromethane (DCM) and hexane (1:3 v/v).

-

Gradient Cooling : Gradual cooling from 60°C to 4°C over 24 hours yields large, pure crystals.

Chromatographic Methods :

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (4:1) gradient.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J=8.4 Hz, 1H), 4.72 (q, J=8.0 Hz, 4H) | Aromatic protons and trifluoroethoxy CH₂ |

| ¹³C NMR (100 MHz, CDCl₃) | δ 115.8 (C≡N), 107.5 (C-Br) | Nitrile and brominated carbons |

| IR (KBr) | 2220 cm⁻¹ (C≡N), 1120–1250 cm⁻¹ (C-F) | Functional group confirmation |

Mass Spectrometry :

-

HRMS (ESI+) : m/z 378.06 [M+H]⁺ (calc. 378.06).

Scientific Research Applications

Organic Chemistry

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its reactivity profile:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to introduce additional functional groups or reduced to yield corresponding amines.

Biological Research

The compound has garnered interest for its potential biological activities:

- Antiproliferative Effects : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Enzyme Inhibition : Its structural features suggest that it may act as an inhibitor for enzymes involved in metabolic pathways.

Study on Cancer Cell Lines

Research has shown that fluorinated benzonitriles can significantly reduce cell viability in leukemia models. The incorporation of trifluoroethoxy groups enhances interaction with cellular targets, leading to increased cytotoxicity compared to non-fluorinated analogs.

Enzyme Interaction Studies

A comparative analysis revealed that compounds with trifluoroethyl groups exhibit enhanced binding affinity to target enzymes involved in cancer metabolism. This suggests potential therapeutic applications for this compound in cancer treatment.

Pharmaceutical Intermediates

The compound is being explored as a precursor for synthesizing biologically active compounds. Its ability to modify biological activity makes it valuable in drug development processes.

Material Science

Due to its stability and reactivity, this compound is utilized in developing advanced materials and specialty chemicals. Its unique properties allow for diverse chemical modifications that are beneficial in material science applications .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference Source |

|---|---|---|

| This compound | Antiproliferative effects on leukemia cells | |

| 1-Bromo-3-(trifluoromethyl)benzonitrile | Enzyme inhibition studies | |

| 4-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | Cytotoxicity in cancer cell lines |

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom and nitrile group can form specific interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8)

Structural Differences: Lacks the bromine atom at the 3-position. Electronic Effects: The trifluoroethoxy groups maintain strong electron-withdrawing properties, but the absence of bromine reduces opportunities for cross-coupling reactions. Applications: Primarily used as a precursor in synthesizing non-halogenated aromatic intermediates. Its lower reactivity compared to the brominated analog limits its utility in metal-catalyzed transformations .

5-Bromo-2,3-difluorobenzonitrile

Structural Differences : Features bromine at the 5-position and fluorine atoms at the 2- and 3-positions instead of trifluoroethoxy groups.

Electronic Effects : Fluorine atoms are moderately electron-withdrawing (Hammett σₚ = 0.06), whereas trifluoroethoxy groups exert a stronger inductive effect (σₚ ≈ 0.45). This results in a less electron-deficient aromatic ring compared to 3-bromo-2,6-bis(trifluoroethoxy)benzonitrile.

Physical Properties : Higher solubility in polar solvents due to reduced steric bulk compared to trifluoroethoxy substituents .

Lansoprazole-Related Trifluoroethoxy Pyridine Derivatives

Structural Differences : Trifluoroethoxy groups are attached to a pyridine ring rather than a benzene ring.

Electronic Effects : The pyridine nitrogen further withdraws electron density, enhancing the electron-deficient character. This is critical in pharmaceuticals (e.g., proton pump inhibitors) for stabilizing intermediates during synthesis or modulating binding affinity .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Formula | Substituents | Key Reactivity Features |

|---|---|---|---|

| 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | C₁₁H₆BrF₆NO₂ | Br (C3), OCH₂CF₃ (C2, C6) | High electrophilicity; suitable for cross-coupling |

| 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | C₁₁H₇F₆NO₂ | OCH₂CF₃ (C2, C6) | Limited reactivity due to lack of halogens |

| 5-Bromo-2,3-difluorobenzonitrile | C₇H₂BrF₂N | Br (C5), F (C2, C3) | Moderate electrophilicity; high solubility |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 370.07 | 3.2 | Low |

| 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | 291.17 | 2.8 | Moderate |

| 5-Bromo-2,3-difluorobenzonitrile | 218.00 | 1.9 | High |

Research Findings

Electron-Withdrawing Effects: The trifluoroethoxy groups in 3-bromo-2,6-bis(trifluoroethoxy)benzonitrile create a highly electron-deficient aromatic ring, making it reactive toward nucleophilic aromatic substitution. This property is less pronounced in non-trifluoroethoxy analogs like 5-bromo-2,3-difluorobenzonitrile .

Synthetic Utility : The bromine atom in the 3-position enables palladium-catalyzed cross-coupling reactions, a feature absent in 2,6-bis(trifluoroethoxy)benzonitrile. This makes the brominated compound valuable for constructing complex heterocycles .

Pharmaceutical Relevance : Trifluoroethoxy groups are increasingly used in drug design to improve metabolic stability and binding specificity. Comparisons with pyridine-based trifluoroethoxy compounds (e.g., Lansoprazole derivatives) highlight the role of heterocycles in tuning pharmacokinetic properties .

Biological Activity

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS No. 175204-13-4) is a synthetic organic compound characterized by its unique structural features, including a bromine atom and two trifluoroethoxy groups attached to a benzonitrile backbone. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 378.07 g/mol. The presence of trifluoroethoxy groups enhances its lipophilicity, which is crucial for its interaction with biological systems.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoroethoxy groups increase the compound's hydrophobic character, allowing it to penetrate cellular membranes and interact with proteins and enzymes. The bromine atom and nitrile group may facilitate specific binding interactions at active sites, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some key findings related to the biological activity of this compound:

- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Similar compounds have shown effectiveness against human leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, fluorinated compounds are often studied for their ability to modulate enzyme activity due to their electronegative nature.

Case Studies

- Study on Cancer Cell Lines : Research conducted on the effects of fluorinated benzonitriles demonstrated that derivatives could significantly reduce cell viability in leukemia models. The study indicated that the trifluoroethoxy substitution enhances interaction with cellular targets, leading to increased cytotoxicity compared to non-fluorinated analogs.

- Enzyme Interaction Studies : A comparative analysis of fluorinated vs. non-fluorinated compounds revealed that the presence of trifluoroethyl groups in benzonitriles can enhance binding affinity to target enzymes involved in cancer metabolism, suggesting potential therapeutic applications.

Data Table: Comparison of Biological Activities

Applications in Research and Industry

This compound serves as a valuable building block in synthetic organic chemistry. Its unique properties make it suitable for:

- Pharmaceutical Intermediates : Its potential as a precursor for synthesizing biologically active compounds is being explored.

- Material Science : The compound's stability and reactivity allow for applications in developing advanced materials.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions. Starting with 2,6-dihydroxybenzonitrile, trifluoroethoxy groups are introduced via reaction with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Bromination at the 3-position can then be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile, with catalytic Lewis acids (e.g., FeCl₃) .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize over-bromination.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high purity (>95%) for subsequent steps .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do the electronic effects of the bromo and trifluoroethoxy substituents influence the reactivity of this benzonitrile derivative in cross-coupling reactions?

Methodological Answer:

- Bromo Substituent: Acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its electronegativity enhances oxidative addition to Pd(0) but may slow transmetallation due to steric hindrance.

- Trifluoroethoxy Groups: Strong electron-withdrawing effects (-I) deactivate the aromatic ring, directing cross-coupling to the brominated position. Use bulky ligands (e.g., SPhos) to accelerate reactions .

Case Study: For Suzuki couplings, optimize with Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 equiv), and Cs₂CO₃ in THF/H₂O (80°C, 12 h) .

Advanced: What strategies can be employed to resolve contradictory crystallographic data observed in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography: Ensure high-quality crystal growth via slow evaporation in dichloromethane/hexane. Compare experimental data with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate bond angles/electron density .

- Troubleshooting: If disorder persists (common with flexible trifluoroethoxy chains), use low-temperature (100 K) data collection and anisotropic refinement .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity: Brominated aromatics may exhibit mutagenic potential. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Waste Disposal: Quench reactive bromine-containing intermediates with NaHSO₃ before aqueous disposal .

- Storage: Keep in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

Advanced: How can computational chemistry methods predict the biological activity of this compound based on its structural features?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The nitrile group may act as a hydrogen bond acceptor, while trifluoroethoxy chains enhance lipophilicity (logP ~3.5) for membrane penetration .

- QSAR Modeling: Train models on datasets of fluorinated aromatics to correlate substituent positions with IC₅₀ values. Highlight the bromo group’s role in selective binding .

Basic: What solvent systems are recommended for recrystallizing this compound to achieve high purity?

Methodological Answer:

- Preferred Solvents: Use a mixture of dichloromethane (solvent) and hexane (anti-solvent) for slow crystallization.

- Yield Optimization: Conduct gradient cooling (60°C → 4°C over 24 h) to maximize crystal size and purity (>99% by HPLC) .

Advanced: How does the steric bulk of trifluoroethoxy groups impact regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects: Trifluoroethoxy groups at 2,6-positions create steric hindrance, directing electrophiles (e.g., NO₂⁺) to the para position relative to the nitrile group.

- Experimental Design: Compare nitration (HNO₃/H₂SO₄) outcomes with/without trifluoroethoxy groups. Analyze regioselectivity via ¹H NMR (integration of nitro-substituted products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.